

Spectroscopic Profile of 4-(2-Methoxyethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)aniline

Cat. No.: B1350914

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(2-Methoxyethoxy)aniline** (CAS No: 33311-29-4). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual representation of the analytical workflow.

Compound Information

- Name: **4-(2-Methoxyethoxy)aniline**
- CAS Number: 33311-29-4
- Molecular Formula: C₉H₁₃NO₂
- Molecular Weight: 167.21 g/mol [1]
- Appearance: Light brown to brown solid[2]

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for **4-(2-Methoxyethoxy)aniline**, the following data are predicted based on its chemical structure. These predictions are generated using established spectroscopic principles and computational algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.75	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to $-\text{NH}_2$)
~6.65	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to $-\text{O}$)
~4.05	t, $J \approx 5.0$ Hz	2H	$-\text{O}-\text{CH}_2-$
~3.75	t, $J \approx 5.0$ Hz	2H	$-\text{CH}_2-\text{O}-\text{CH}_3$
~3.60	s	2H	$-\text{NH}_2$
~3.45	s	3H	$-\text{O}-\text{CH}_3$

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~152.0	Ar-C (C-O)
~141.0	Ar-C (C-N)
~116.0	Ar-C (CH, ortho to $-\text{NH}_2$)
~115.5	Ar-C (CH, ortho to $-\text{O}$)
~71.0	$-\text{O}-\text{CH}_2-$
~69.0	$-\text{CH}_2-\text{O}-\text{CH}_3$
~59.0	$-\text{O}-\text{CH}_3$

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450 - 3300	Medium	N-H stretch (asymmetric and symmetric)
~3050 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Strong	Aliphatic C-H stretch
~1620	Strong	N-H bend
~1510	Strong	Aromatic C=C stretch
~1240	Strong	Aryl-O-C stretch (asymmetric)
~1120	Strong	C-O-C stretch (ether)
~1040	Medium	Aryl-O-C stretch (symmetric)
~830	Strong	para-disubstituted benzene C-H bend (out-of-plane)

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
167	High	[M] ⁺ (Molecular Ion)
108	High	[H ₂ N-C ₆ H ₄ -O] ⁺
59	Medium	[CH ₂ -O-CH ₃] ⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for an organic compound such as **4-(2-Methoxyethoxy)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

- Sample Preparation:
 - Weigh approximately 5-20 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve maximum homogeneity and resolution.
- ¹H NMR Acquisition:
 - Use a standard single-pulse sequence.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Set a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
 - Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

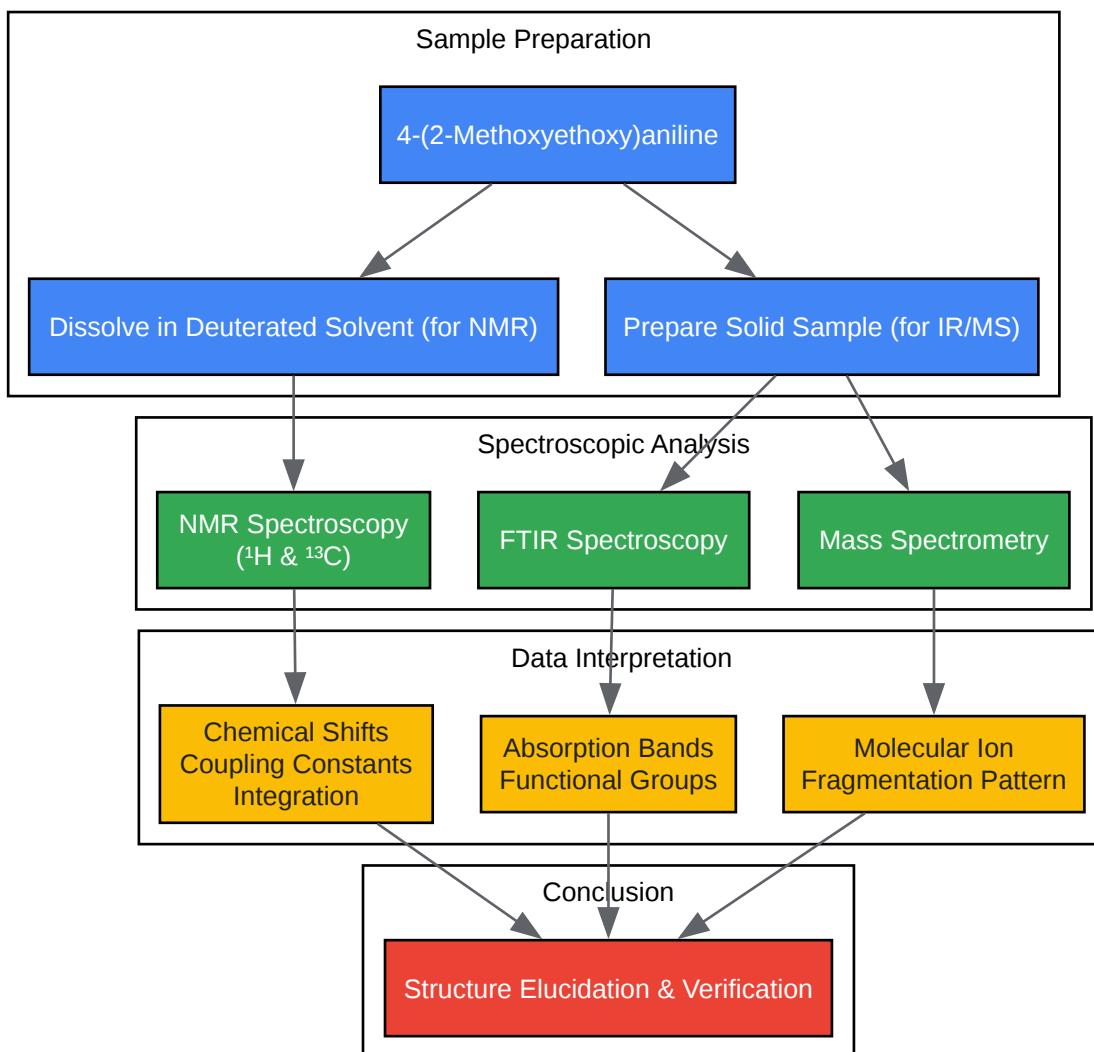
- A relaxation delay of 1-2 seconds is common for qualitative spectra.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol

- Background Spectrum:
 - Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe if necessary.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O).
- Sample Analysis:
 - Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum.

- Identify and label the significant absorption peaks.


Mass Spectrometry (MS)

Electron Ionization (EI)-MS Protocol

- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used.
 - Place a small amount of the sample (microgram to nanogram range) into a capillary tube at the tip of the probe.
 - Insert the probe into the mass spectrometer's ion source.
- Ionization and Analysis:
 - The sample is vaporized by heating the probe.
 - In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.
 - The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion.
- Data Processing:
 - The mass spectrum is generated as a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak ($[M]^+$) and major fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of **4-(2-Methoxyethoxy)aniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]

- 2. 4-(2-METHOXYETHOXY)ANILINE CAS#: 33311-29-4 [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Methoxyethoxy)aniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350914#spectroscopic-data-of-4-2-methoxyethoxy-aniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com